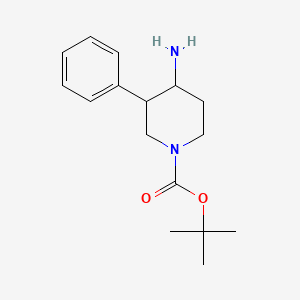

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(17)13(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKQDEYFBRXGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630359 | |

| Record name | tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632352-60-4 | |

| Record name | tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Yield and Purity

The yields reported for this synthesis method can be quite high, often exceeding 90%. For instance, one study reported a yield of 99% for the final product after purification.

Alternative Synthesis Approaches

Other methods may involve variations in the starting materials or reaction conditions. For example:

- Using Different Amino Precursors : Variations can include using different amino-substituted phenyl compounds, which can influence both the yield and the properties of the final product.

Comparative Yield Data

| Method | Starting Material | Yield (%) | Purification Method |

|---|---|---|---|

| General Procedure B | tert-butyl 4-hydroxypiperidine | 99% | Flash column chromatography |

| Alternative Method A | 2-bromoaniline | 96% | Recrystallization |

| Alternative Method B | Benzyl (4-bromophenyl)carbamate | 77% | Column chromatography |

The synthesized this compound is characterized by various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Proton NMR spectra typically show characteristic peaks corresponding to aromatic protons and aliphatic protons, confirming the structure.

High Resolution Mass Spectrometry (HRMS) : The molecular weight is confirmed by HRMS analysis, which matches theoretical values based on molecular formula predictions.

The preparation of this compound can be achieved through several synthetic routes, each offering different advantages in terms of yield and purity. The methodologies discussed highlight the importance of selecting appropriate starting materials and reagents to optimize synthesis outcomes. Continued research into these preparation methods will enhance our understanding and application of this compound in pharmaceutical contexts.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate has been investigated for its biological activities, particularly its interaction with various molecular targets such as enzymes and receptors. Studies suggest that it may act as an inhibitor for enzymes like dipeptidyl peptidase IV (DPP-IV), which is significant in glucose metabolism and diabetes treatment.

Biological Activities:

- Enzyme Inhibition: The compound demonstrates potential as an inhibitor for DPP-IV, contributing to glucose regulation.

- Anticancer Potential: Related compounds have shown efficacy against cancer cell lines by inhibiting pathways involved in tumor growth.

- Neuroprotective Effects: Emerging evidence indicates that derivatives may offer neuroprotective benefits, relevant in neurodegenerative disease research .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential. Researchers are studying its pharmacokinetics and effects on specific biological targets to assess its viability as a treatment for various diseases.

Therapeutic Applications:

- Diabetes Management: By modulating enzyme activity related to glucose metabolism.

- Cancer Therapy: Investigating its role in inhibiting tumor growth.

- Neurodegenerative Diseases: Exploring neuroprotective mechanisms that could mitigate conditions like Alzheimer's disease .

Case Studies

-

DPP-IV Inhibition Study:

- A study demonstrated that modifications in the chemical structure of similar compounds enhanced their inhibitory potency against DPP-IV. This suggests that this compound could be optimized for better therapeutic outcomes in diabetes management.

-

Anticancer Activity Assessment:

- Research involving related piperidine derivatives revealed significant anticancer activity against various cell lines, indicating that this compound may also possess similar properties worth exploring further.

- Neuroprotective Research:

Mécanisme D'action

The mechanism of action of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Substituent Modifications on the Piperidine Ring

tert-Butyl 4-Amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural Difference: Replaces the 3-phenyl group with a pyridin-3-yl moiety.

tert-Butyl 4-[2-(Trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Structural Difference : Features a dihydropyridine ring (unsaturated) and a 2-(trifluoromethyl)phenyl group.

- Impact : The electron-withdrawing trifluoromethyl group increases stability and alters electronic properties, while the dihydropyridine core may confer redox activity .

tert-Butyl 4-(3-Chloro-2-nitro-anilino)piperidine-1-carboxylate Structural Difference: Contains a nitro and chloro-substituted anilino group at the 4-position. Impact: The nitro group enhances electrophilicity, making this compound a precursor for further functionalization (e.g., reduction to amines) .

Core Ring Modifications

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid Structural Difference: Substitutes the 4-amino group with a carboxylic acid and introduces stereochemistry (3S,4R). Impact: The carboxylic acid increases acidity (pKa ~4–5), improving water solubility but requiring pH-adjusted formulations for biological applications .

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Structural Difference: Pyrrolidine ring (5-membered) instead of piperidine, with a hydroxymethyl and 4-methoxyphenyl group. The methoxy group enhances lipophilicity compared to the amino group .

Physicochemical Properties

Activité Biologique

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate (TBAP) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications based on recent research findings.

1. Chemical Structure and Properties

TBAP is characterized by the following molecular structure:

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.38 g/mol

- SMILES Notation : O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C

This compound features a piperidine ring substituted with a tert-butyl group and an amino group, which are significant for its biological activity.

2. Synthesis of TBAP

The synthesis of TBAP typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Piperidine Ring : Utilizing amines and carboxylic acids in a cyclization reaction.

- Substitution Reactions : Introducing the tert-butyl and amino groups through nucleophilic substitutions or coupling reactions.

The efficiency of these methods can vary, with yields often reported between 60% to 80% depending on the specific conditions used in the reactions .

3.1 Anticancer Activity

Recent studies have highlighted TBAP's potential as an anticancer agent. In vitro tests demonstrated that TBAP exhibited cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed a superior ability to induce apoptosis compared to standard chemotherapeutic agents such as bleomycin, suggesting its potential role in cancer therapy .

3.2 Neuroprotective Effects

Research indicates that compounds similar to TBAP may possess neuroprotective properties. The piperidine structure is often associated with interactions at neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases .

3.3 Role in PROTAC Development

TBAP has been identified as a valuable building block in the development of PROTACs (Proteolysis Targeting Chimeras). Its semi-flexible linker properties allow for optimized drug-like characteristics and improved binding affinity to target proteins, enhancing the efficacy of targeted protein degradation strategies .

4. Case Studies

| Study | Findings |

|---|---|

| Study A | Showed TBAP's cytotoxicity against FaDu cells with IC50 values significantly lower than bleomycin. |

| Study B | Investigated TBAP's role as a PROTAC linker, demonstrating enhanced degradation of target proteins in cellular assays. |

| Study C | Evaluated neuroprotective effects in animal models, indicating potential benefits for neurodegenerative conditions. |

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in cancer therapy and neuroprotection. Its utility in drug development, especially as a linker in PROTACs, underscores its significance in modern medicinal chemistry. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate, and what reaction conditions critically influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperidine scaffold. A general approach includes:

- Step 1 : Preparation of the piperidine core via condensation of tert-butyl carbamate with a substituted piperidine intermediate.

- Step 2 : Introduction of the phenyl group at position 3 and amino group at position 4 using nucleophilic substitution or coupling reactions.

- Critical Conditions : Temperature (e.g., 20–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., palladium for cross-couplings) significantly impact yield. Purification via silica gel chromatography is standard, with mobile phases adjusted based on compound polarity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm in -NMR.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. The tert-butyl group’s bulky nature often leads to well-resolved crystal structures, aiding in confirming spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects impurities .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational modeling (e.g., DFT) be resolved for stereochemical assignments?

- Methodological Answer :

- Contradiction Analysis : If experimental NMR chemical shifts conflict with DFT-predicted values, reassess solvent effects or conformational dynamics (e.g., rotamers).

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect slow interconversion of stereoisomers or conformers.

- Cross-Validation : Compare crystallographic data (B-factors for tert-butyl groups) with computational geometry optimization results .

Q. What strategies optimize the regioselective introduction of the 3-phenyl and 4-amino groups to avoid byproducts?

- Methodological Answer :

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for amines) to control reactivity.

- Catalytic Systems : Pd-catalyzed Buchwald-Hartwig amination for amino group installation minimizes side reactions.

- Kinetic Control : Adjust reaction stoichiometry (e.g., excess phenylboronic acid in Suzuki couplings) to favor desired regiochemistry .

Q. How should researchers address the lack of ecological and toxicity data for risk assessment in laboratory settings?

- Methodological Answer :

- Precautionary Principle : Assume acute toxicity due to structural analogs (e.g., piperidine derivatives) and implement fume hood use, PPE (gloves, goggles), and waste neutralization protocols.

- In Silico Tools : Use QSAR models (e.g., EPA TEST) to predict ecotoxicity.

- Pilot Testing : Conduct Ames tests or zebrafish embryo assays for preliminary toxicity screening .

Data Interpretation and Validation

Q. How can researchers interpret complex splitting patterns in -NMR caused by restricted rotation of the tert-butyl group?

- Methodological Answer :

- Simulation Software : Tools like MestReNova simulate splitting patterns under different rotational barriers.

- 2D NMR : Use NOESY or ROESY to identify spatial proximity between tert-butyl protons and adjacent substituents.

- Temperature Studies : Elevating temperature simplifies spectra by accelerating tert-butyl rotation .

Q. What analytical techniques are most effective for quantifying trace impurities (e.g., deprotected amines) in this compound?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate impurities. Monitor m/z for molecular ions.

- Ion Chromatography : Detect free amines via conductivity detection after derivatization.

- Karl Fischer Titration : Quantify residual moisture, which may hydrolyze the Boc group .

Safety and Handling

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.